

A Technical Guide to the Spectroscopic Properties of Alloc-Lys(Fmoc)-OH

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Compound of Interest

Compound Name: Alloc-Lys(Fmoc)-OH

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This technical guide provides a concise overview of the spectroscopic data available for N α -allyloxycarbonyl-N ϵ -(9-fluorenylmethyloxycarbonyl)-L-lysine (**Alloc-Lys(Fmoc)-OH**), a key building block in solid-phase peptide synthesis (SPPS). The strategic placement of the Alloc and Fmoc protecting groups allows for orthogonal deprotection strategies, enabling the synthesis of complex peptides with site-specific modifications.

Spectroscopic Data

The following tables summarize the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **Alloc-Lys(Fmoc)-OH**. This data is crucial for the verification of the structural integrity and purity of the compound.

Table 1: ^1H NMR Spectroscopic Data

Proton Type	Chemical Shift (δ) in ppm
Aromatic (Fmoc group)	7.0 - 8.0
Vinyl (Alloc group)	5.8 - 6.2

Table 2: ^{13}C NMR Spectroscopic Data

Carbon Type	Chemical Shift (δ) in ppm
Aromatic (Fmoc group)	117.8 - 161.6

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Stretching Frequency (cm^{-1})
N-H	~3338
Carboxylic Acid C=O	1720 - 1740
Carbamate C=O	~1699

Experimental Protocols

While specific, detailed experimental protocols for acquiring the spectroscopic data of **Alloc-Lys(Fmoc)-OH** are not extensively published, the following represents a general methodology based on standard practices for Fmoc-protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for obtaining NMR spectra of Fmoc-protected amino acids is as follows:

- **Sample Preparation:** Dissolve a small amount of the analyte (e.g., 5-10 mg of **Alloc-Lys(Fmoc)-OH**) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3 or DMSO-d_6). The choice of solvent can affect the chemical shifts.
- **Instrumentation:** Record the ^1H and ^{13}C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
- **Data Acquisition:** For ^1H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

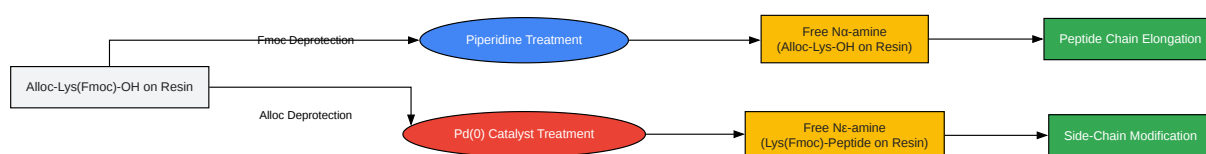
Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **Alloc-Lys(Fmoc)-OH** is using a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory:

- **Sample Preparation:** Place a small amount of the powdered sample directly onto the ATR crystal.
- **Instrumentation:** Use an FT-IR spectrometer equipped with an ATR accessory.
- **Data Acquisition:** Collect the spectrum over a typical range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.
- **Data Processing:** The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Logical Workflow

The primary application of **Alloc-Lys(Fmoc)-OH** is in Solid-Phase Peptide Synthesis (SPPS). The orthogonal nature of the Alloc and Fmoc protecting groups is central to its utility. The following diagram illustrates the logical workflow for the selective deprotection of **Alloc-Lys(Fmoc)-OH** in SPPS.



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Caption: Orthogonal deprotection workflow of **Alloc-Lys(Fmoc)-OH** in SPPS.

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